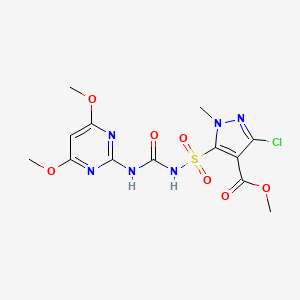
Halosulfuron-méthyle
Vue d'ensemble
Description
Sempra est un herbicide sélectif principalement utilisé pour lutter contre le souchet et d'autres mauvaises herbes dans diverses cultures. L'ingrédient actif de Sempra est l'halosulfuron-méthyle, qui appartient à la famille des herbicides sulfonylurées . Ce composé est connu pour son efficacité à inhiber la croissance des mauvaises herbes en ciblant des enzymes spécifiques essentielles au développement des plantes.
Applications De Recherche Scientifique
Halosulfuron-methyl has several scientific research applications, including:
Agricultural Research: Used to study the effects of herbicides on crop yield and weed control.
Environmental Studies: Investigated for its impact on soil and water quality.
Biological Research: Studied for its effects on plant physiology and biochemistry.
Medicinal Chemistry:
Mécanisme D'action
Target of Action
Halosulfuron-methyl primarily targets the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase . This enzyme plays a crucial role in the biosynthesis of the essential amino acids, valine and isoleucine .
Mode of Action
Halosulfuron-methyl is a systemic and selective herbicide . It acts as an inhibitor of AHAS, restricting the biosynthesis of the essential amino acids, valine and isoleucine . This restriction ultimately inhibits plant growth .
Biochemical Pathways
By inhibiting AHAS, halosulfuron-methyl disrupts the normal biochemical pathways of plants. AHAS is responsible for the first step in the synthesis of the branched-chain amino acids valine and isoleucine . When AHAS is inhibited, the production of these amino acids is halted, which restricts plant growth .
Pharmacokinetics
The pharmacokinetics of halosulfuron-methyl involves its absorption by the root system and/or leaf surface, followed by translocation to meristem tissues . .
Result of Action
The inhibition of AHAS by halosulfuron-methyl leads to a deficiency in the essential amino acids, valine and isoleucine, which are crucial for protein synthesis . This deficiency restricts plant growth, leading to symptoms that include general stunting, chlorosis, and necrosis of the growing points . These symptoms typically take several weeks to develop .
Action Environment
Environmental factors can influence the action, efficacy, and stability of halosulfuron-methyl. For instance, it has been found to be moderately mobile in the environment . Moreover, it is known to leach through soil into groundwater under certain conditions, particularly in areas where soils are permeable and the water table is shallow . .
Analyse Biochimique
Biochemical Properties
Halosulfuron-methyl plays a crucial role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the death of susceptible plants. The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing its normal reactions . Additionally, halosulfuron-methyl’s solubility increases with pH, enhancing its activity and extending its soil longevity .
Cellular Effects
Halosulfuron-methyl affects various types of cells and cellular processes. In plants, it inhibits cell division and growth by disrupting the synthesis of essential amino acids . This leads to stunted growth and eventual death of the plant. In animal cells, halosulfuron-methyl has low toxicity, but it can still influence cellular metabolism and gene expression at high concentrations . The compound’s impact on cell signaling pathways and gene expression in plants is significant, as it leads to the accumulation of toxic intermediates and cellular stress .
Molecular Mechanism
The molecular mechanism of halosulfuron-methyl involves its binding to the active site of acetolactate synthase, inhibiting the enzyme’s activity . This inhibition prevents the synthesis of branched-chain amino acids, which are vital for protein synthesis and plant growth . The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking substrate access and rendering the enzyme inactive . This specific binding interaction is the key to halosulfuron-methyl’s herbicidal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of halosulfuron-methyl change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature . Halosulfuron-methyl is more stable in neutral conditions but degrades faster in acidic or basic environments . Long-term exposure to the compound can lead to persistent effects on cellular function, including prolonged inhibition of enzyme activity and disruption of metabolic processes .
Dosage Effects in Animal Models
The effects of halosulfuron-methyl vary with different dosages in animal models. At low doses, the compound has minimal impact on animal health due to its low toxicity . At high doses, halosulfuron-methyl can cause adverse effects, including changes in cellular metabolism and potential toxicity . Threshold effects are observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
Halosulfuron-methyl is involved in several metabolic pathways, primarily related to its degradation and detoxification . The compound is hydrolyzed in the environment, leading to the formation of various metabolites . Enzymes such as cytochrome P450s and esterases play a role in the metabolism of halosulfuron-methyl, converting it into less active or inactive forms . These metabolic pathways help to reduce the compound’s persistence and toxicity in the environment .
Transport and Distribution
Within cells and tissues, halosulfuron-methyl is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues are influenced by factors such as pH and the presence of binding proteins . This distribution pattern affects the compound’s overall activity and effectiveness .
Subcellular Localization
Halosulfuron-methyl’s subcellular localization is crucial for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with acetolactate synthase . Post-translational modifications and targeting signals may direct halosulfuron-methyl to specific cellular compartments, enhancing its herbicidal activity . Understanding its subcellular localization helps to elucidate the precise mechanisms by which it exerts its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'halosulfuron-méthyle implique plusieurs étapes, à commencer par la préparation de la structure de base de la sulfonylurée. Le processus comprend généralement les étapes suivantes :
Formation du chlorure de sulfonyle : Cela implique la réaction d'un sulfonamide avec du chlorure de thionyle.
Couplage avec une amine : Le chlorure de sulfonyle est ensuite mis à réagir avec une amine pour former la sulfonylurée.
Méthylation : La dernière étape implique la méthylation de la sulfonylurée pour produire de l'this compound.
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, garantissant des rendements élevés et la pureté du produit final. Les conditions de réaction sont soigneusement contrôlées pour maintenir la qualité et la constance de l'herbicide .
Analyse Des Réactions Chimiques
Types de réactions
L'halosulfuron-méthyle subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le composé peut s'hydrolyser en milieu acide ou basique, conduisant à la dégradation de la structure de la sulfonylurée.
Oxydation : L'this compound peut être oxydé pour former divers sous-produits, en fonction des conditions et des réactifs utilisés.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe sulfonyle.
Réactifs et conditions courants
Hydrolyse : Généralement réalisée à l'aide d'eau ou de solutions aqueuses d'acides ou de bases.
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, y compris les amines et les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'hydrolyse de l'this compound peut produire des dérivés de sulfonamide, tandis que l'oxydation peut conduire à la formation d'acides sulfoniques .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Recherche agricole : Utilisé pour étudier les effets des herbicides sur le rendement des cultures et la lutte contre les mauvaises herbes.
Études environnementales : Étudié pour son impact sur la qualité des sols et de l'eau.
Recherche biologique : Étudié pour ses effets sur la physiologie et la biochimie des plantes.
Chimie médicinale :
Mécanisme d'action
L'this compound exerce ses effets herbicides en inhibant l'enzyme acétolactase synthase (ALS), qui est essentielle à la synthèse des acides aminés à chaîne ramifiée dans les plantes. Cette inhibition entraîne l'accumulation d'intermédiaires toxiques et conduit finalement à la mort de la plante . Les cibles moléculaires et les voies impliquées dans ce processus sont bien caractérisées, ce qui fait de l'this compound un outil précieux pour l'étude de la biochimie des plantes .
Comparaison Avec Des Composés Similaires
L'halosulfuron-méthyle est unique parmi les herbicides sulfonylurées en raison de sa grande sélectivité et de son efficacité contre le souchet. Des composés similaires comprennent :
Glean : Un autre herbicide sulfonylurée avec un spectre d'activité plus large.
Ally : Connu pour son utilisation dans la lutte contre les mauvaises herbes à feuilles larges.
Logran : Efficace contre une large gamme de graminées et de mauvaises herbes à feuilles larges.
Eclipse : Utilisé pour la lutte contre les mauvaises herbes en post-levée dans diverses cultures.
Broadstrike : Connu pour son activité résiduelle et son efficacité contre une variété de mauvaises herbes.
L'this compound se démarque par son activité spécifique contre le souchet et sa toxicité relativement faible pour les plantes et les animaux non cibles .
Propriétés
IUPAC Name |
methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGZEUWROYGLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034650 | |
| Record name | Halosulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Halosulfuron-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100784-20-1 | |
| Record name | Halosulfuron-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100784-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halosulfuron-methyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100784201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halosulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOSULFURON-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1CP17GD87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Halosulfuron-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 - 177 °C | |
| Record name | Halosulfuron-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















